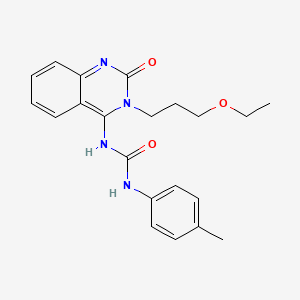

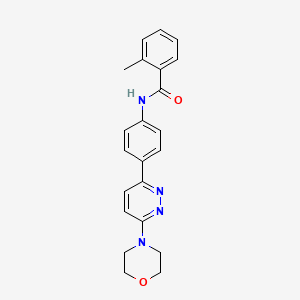

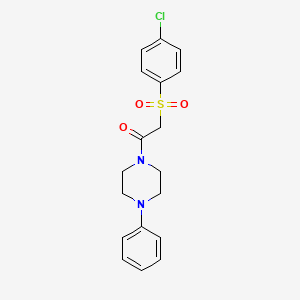

![molecular formula C17H18N4O2S B2395139 N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1189898-70-1](/img/structure/B2395139.png)

N-cyclohexyl-2-(4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-cyclohexyl-2-(4-oxopyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide” is a compound that belongs to the class of thieno[2,3-d]pyrimidin-4 (3H)-one derivatives . These compounds have been synthesized and studied for their antibacterial and antifungal activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4 (3H)-one derivatives involves the reaction of corresponding 2-aminothiophene-3-carboxamide derivatives and appropriate iminoester hydrochlorides under suitable conditions . This method has been reported to yield a series of new 2- (4/3-substitutedbenzyl)thieno [2,3-d]pyrimidin-4 (3H)-ones .Scientific Research Applications

Synthesis of Complex Molecules

The compound is utilized in the synthesis of substituted 1,3-cyclohexadienes, pyridine-2(1H)-thiones, and thieno[2,3-d]pyrimidine-4(3H)-thiones through reactions following the Michael pattern. This process involves cyclohexylidene(cyano)acetamides reacting with malononitrile and cyano-(thioacetamide), showcasing the compound's utility in creating diverse molecular structures for further study (Dyachenko et al., 2004).

Antimicrobial Applications

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from citrazinic acid, has shown that the synthesized compounds, which are related to the compound , exhibit significant antibacterial and antifungal activities. This indicates potential for therapeutic application, highlighting the compound's relevance in developing new antimicrobial agents (Hossan et al., 2012).

Exploration of Anticancer Properties

The compound's related structures have been synthesized and evaluated for their anticancer activities. For example, 5-deaza analogues of aminopterin and folic acid, synthesized from a similar pyrimidine structure, showed significant in vitro and in vivo anticancer activity, suggesting the compound's framework could be beneficial in cancer research and therapy development (Su et al., 1986).

Antimicrobial and Antiviral Evaluation

Thienopyrimidine derivatives synthesized from related compounds have demonstrated promising antimicrobial and antiviral activities. This suggests potential for the development of new therapeutic agents against microbial and viral infections, further illustrating the compound's utility in medical and pharmaceutical research (El-Sherbeny et al., 1995).

Dual Cytokine Regulation

A pyrimidylpiperazine derivative closely related to the compound has shown to act as a dual cytokine regulator, inhibiting tumor necrosis factor-alpha and augmenting interleukin-10 production. This demonstrates its potential in treating conditions like septic shock, rheumatoid arthritis, and Crohn's disease by modulating the immune response (Fukuda et al., 2000).

properties

IUPAC Name |

N-cyclohexyl-2-(6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c22-13(20-11-5-2-1-3-6-11)9-21-10-19-14-12-7-4-8-18-16(12)24-15(14)17(21)23/h4,7-8,10-11H,1-3,5-6,9H2,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXKTWKWFBIAHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2C=NC3=C(C2=O)SC4=C3C=CC=N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

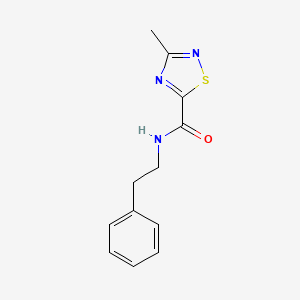

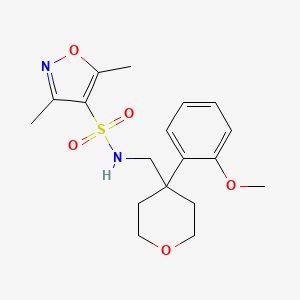

![1-allyl-4-(1-(4-(o-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2395057.png)

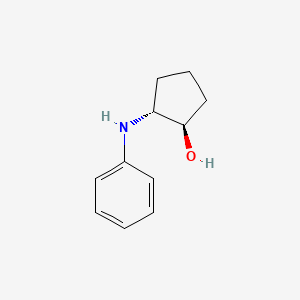

![N,N-dimethyl-3-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2395059.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2395066.png)

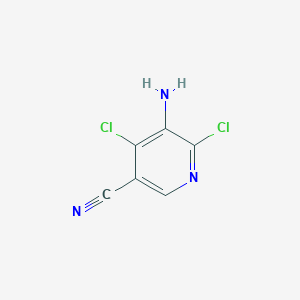

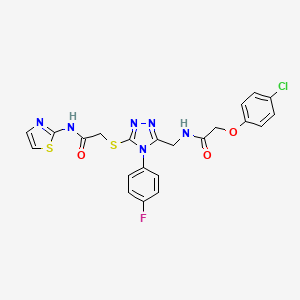

![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2395068.png)

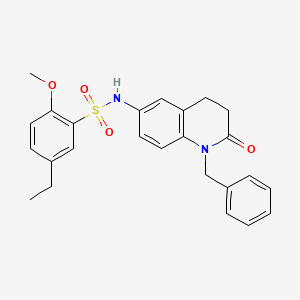

![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 2,3-dimethoxybenzoate](/img/structure/B2395071.png)